(4-(3-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(3-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone, also known as CP-55940, is a synthetic cannabinoid that has been extensively researched for its potential therapeutic applications. The compound was first synthesized in the 1980s by Pfizer, and since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions.
Scientific Research Applications
Receptor Antagonist Applications
One study focused on the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, highlighting the importance of certain molecular conformations for receptor binding and antagonist activity. This research provides insight into the structural requirements for receptor antagonist activity, which could be relevant for the development of new therapeutic agents (J. Shim et al., 2002).
Pain Management
Another study identified a pyrazole derivative as a clinical candidate for pain management due to its significant σ1 receptor (σ1R) antagonism, high solubility, and promising pharmacokinetic properties. This compound exhibited antinociceptive properties in various pain models, indicating its potential for treating pain (J. Díaz et al., 2020).
Antimicrobial and Antituberculosis Studies
Research on pyrazole carboxamide derivatives containing a piperazine moiety demonstrated their synthesis and structural determination. Although the specific compound was not directly studied, related derivatives have shown potential for antimicrobial activities, indicating a broader scope for investigation into similar compounds' therapeutic applications (Hong-Shui Lv et al., 2013).
In another study, novel pyrazole derivatives exhibited antimicrobial and anticancer activities, suggesting the potential of such compounds in developing new treatments for infectious diseases and cancer (H. Hafez et al., 2016).
Furthermore, a study on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives revealed significant anticancer and antituberculosis activities, highlighting the therapeutic potential of such compounds in treating both cancer and tuberculosis (S. Mallikarjuna et al., 2014).
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-ethoxy-1-ethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2/c1-3-23-13-16(17(20-23)25-4-2)18(24)22-10-8-21(9-11-22)15-7-5-6-14(19)12-15/h5-7,12-13H,3-4,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQRAFPQUQWKLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.